MSTP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

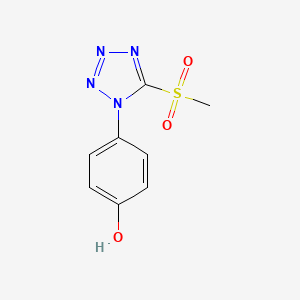

4-(5-methylsulfonyltetrazol-1-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O3S/c1-16(14,15)8-9-10-11-12(8)6-2-4-7(13)5-3-6/h2-5,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSYCUKCNSVBRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NN=NN1C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Function of Mammalian Sterile 20-like Kinases (MST1/STK4 & MST2/STK3): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mammalian Sterile 20-like (MST) kinases, primarily MST1 (also known as STK4) and MST2 (also known as STK3), are critical serine/threonine kinases that function as core components of the Hippo signaling pathway.[1][2][3] This pathway is a fundamental regulator of organ size, tissue homeostasis, and tumor suppression, achieved through the meticulous control of cell proliferation, apoptosis, and stem cell self-renewal.[1][4][5] Dysregulation of MST1/2 activity is implicated in a range of human pathologies, including a variety of cancers and autoimmune diseases, making these kinases significant targets for therapeutic development.[4][6][7] This guide provides an in-depth overview of the biological functions of MST1 and MST2, their roles in signaling, quantitative interaction data, and detailed experimental protocols for their study.

Core Biological Functions and Signaling Pathways

MST1 and MST2 are highly homologous kinases that act redundantly in many cellular contexts.[4][5] Their primary and most well-characterized function is to initiate the Hippo signaling cascade, a tumor-suppressive pathway conserved in metazoans.[1][2]

The Canonical Hippo Signaling Pathway

The central function of MST1/2 is to act as the upstream activators of a kinase cascade that ultimately controls the activity of the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).[1][3][8]

-

Activation of MST1/2: In response to upstream signals such as high cell density, mechanical stress, or cellular stress, MST1 and MST2 kinases form a complex with the scaffold protein Salvador homolog 1 (SAV1). This interaction facilitates MST1/2 autophosphorylation and activation.[1][8]

-

Phosphorylation of LATS1/2: Activated MST1/2, in conjunction with SAV1, then phosphorylate and activate the Large Tumor Suppressor kinases 1 and 2 (LATS1/2).[1][3][8] This activation is further facilitated by the MOB kinase activator 1 (MOB1), which is also a substrate of MST1/2.[9]

-

Inactivation of YAP/TAZ: Activated LATS1/2 kinases phosphorylate YAP and TAZ at multiple serine residues.[1][8] This phosphorylation event leads to the cytoplasmic sequestration of YAP/TAZ through their binding to 14-3-3 proteins, and also primes them for ubiquitination and subsequent proteasomal degradation.[8]

-

Transcriptional Regulation: When the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus, where they bind to TEA domain (TEAD) transcription factors to promote the expression of genes involved in cell proliferation and survival.[5][8] Thus, by preventing YAP/TAZ nuclear entry, MST1/2 activation effectively suppresses growth and promotes apoptosis.

Non-Canonical Signaling and Functions

Beyond the Hippo-YAP/TAZ axis, MST1/2 are involved in several other critical cellular processes:

-

Immune System Regulation: MST1/2 play crucial roles in both the innate and adaptive immune systems.[6][7] They are involved in T-cell adhesion, migration, and survival, and their deficiency can lead to immunodeficiency and autoimmune diseases.[10] In macrophages, MST1/2 can regulate inflammatory responses.[11]

-

Apoptosis: MST1/2 are stress-activated, pro-apoptotic kinases.[12][13] Upon cellular stress, such as from reactive oxygen species (ROS), MST1/2 can phosphorylate and activate the transcription factor Forkhead box O3 (FOXO3), leading to its nuclear translocation and the expression of pro-apoptotic genes.[12][13]

-

Cell Cycle Control: MST1/2 contribute to cell cycle arrest by influencing the stability of cell cycle regulatory proteins.[14]

-

Redox Homeostasis: MST1/2 can sense and respond to oxidative stress, playing a role in maintaining cellular redox balance.[4]

Quantitative Data and Protein Interactions

The function of MST1/2 is tightly regulated by their interactions with scaffold proteins, substrates, and inhibitors.

Table 1: Key Interacting Proteins of MST1/2

| Interacting Protein | Protein Class | Function of Interaction |

| MST1 (STK4), MST2 (STK3) | Kinase | Homodimerization and heterodimerization via SARAH domains, facilitating autophosphorylation and activation.[15] |

| SAV1 (WW45) | Scaffold Protein | Binds to MST1/2 via SARAH domains, acting as a scaffold to recruit LATS1/2 for phosphorylation.[1][9] |

| LATS1, LATS2 | Kinase (Substrate) | Major substrates of MST1/2. Phosphorylation by MST1/2 activates LATS1/2 kinase activity.[1][3] |

| MOB1A, MOB1B | Co-activator (Substrate) | Substrates of MST1/2. Phosphorylation enhances MOB1's ability to bind and co-activate LATS1/2.[9] |

| RASSF family (e.g., RASSF1A, RASSF5) | Scaffold/Tumor Suppressor | Bind to MST1/2 via SARAH domains, linking MST1/2 to upstream signals like Ras GTPases.[1][9] |

| FOXO3 | Transcription Factor (Substrate) | Phosphorylated by MST1/2 under oxidative stress, leading to its nuclear translocation and pro-apoptotic activity.[12][13] |

| Histone H2B | Histone Protein (Substrate) | Phosphorylated at Serine-14 by MST1 during apoptosis, contributing to chromatin condensation.[12] |

| STRIPAK complex | Phosphatase Complex | A negative regulator that dephosphorylates and inactivates MST1/2.[1] |

Table 2: Inhibitors of MST1/2 Kinase Activity

| Inhibitor | Type | IC₅₀ (MST1) | IC₅₀ (MST2) | Notes |

| XMU-MP-1 | Reversible, ATP-competitive | 77.1 nM | 38.1 nM | A selective inhibitor used to pharmacologically modulate the Hippo pathway and promote tissue regeneration.[16] |

Experimental Protocols

Studying the function of MST1/2 often involves assessing their kinase activity and identifying interacting partners. Below are foundational protocols for these key experiments.

Immunoprecipitation (IP) of Endogenous MST1/2

This protocol is for the isolation of native MST1/2 protein complexes from cell lysates.

A. Solutions and Reagents:

-

Cell Lysis Buffer: 1X Cell Lysis Buffer (e.g., Cell Signaling Technology #9803) supplemented with 1 mM PMSF immediately before use.

-

Antibody: Specific primary antibody for MST1 (STK4) or MST2 (STK3).

-

Beads: Protein A or Protein G agarose/magnetic beads.

-

Wash Buffer: 1X Cell Lysis Buffer or PBS.

B. Procedure:

-

Cell Lysis:

-

Culture and treat cells as required.

-

Rinse cell monolayer with ice-cold PBS.

-

Add ice-cold 1X Cell Lysis Buffer, incubate on ice for 5 minutes.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Sonicate briefly on ice if necessary to shear DNA.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein lysate) to a new, pre-chilled tube.

-

-

Immunoprecipitation:

-

Determine the protein concentration of the lysate.

-

To 200-500 µg of protein lysate, add the recommended amount of primary antibody.

-

Incubate with gentle rocking for 2 hours to overnight at 4°C.

-

Add 20 µl of Protein A/G bead slurry and incubate with gentle rocking for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation (or using a magnetic rack).

-

Aspirate the supernatant.

-

Wash the pellet 3-5 times with 500 µl of ice-cold Wash Buffer.

-

-

Elution:

-

After the final wash, the immunoprecipitated protein complex is ready for downstream analysis, such as Western blotting or a kinase assay.

-

In Vitro Kinase Assay for MST1/2

This protocol measures the ability of immunoprecipitated or recombinant MST1/2 to phosphorylate a substrate.

A. Solutions and Reagents:

-

Kinase Buffer (1X): 25 mM Tris-HCl (pH 7.5), 5 mM beta-glycerophosphate, 2 mM dithiothreitol (DTT), 0.1 mM Na₃VO₄, 10 mM MgCl₂.

-

ATP: [γ-³²P]ATP and 10 mM cold ATP stock.

-

Substrate: Recombinant LATS1 or a generic substrate like Myelin Basic Protein (MBP).

-

IP Pellet: Immunoprecipitated MST1/2 complex on beads (from Protocol 3.1).

-

SDS Sample Buffer (3X): For terminating the reaction.

B. Procedure:

-

Prepare IP Pellet: Perform immunoprecipitation as described above. After the final wash, wash the pellet twice more with 1X Kinase Buffer.[17]

-

Set up Kinase Reaction:

-

Resuspend the washed bead pellet in 30 µl of 1X Kinase Buffer.

-

Add 5-10 µg of the desired substrate (e.g., recombinant LATS1).

-

To initiate the reaction, add 10 µl of ATP mix (containing 10 µCi of [γ-³²P]ATP and cold ATP to a final concentration of 50-100 µM).

-

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes with occasional mixing.

-

Termination: Stop the reaction by adding 20 µl of 3X SDS Sample Buffer.[17]

-

Analysis:

-

Boil the samples at 95-100°C for 5 minutes.

-

Centrifuge to pellet the beads.

-

Load the supernatant onto an SDS-PAGE gel.

-

After electrophoresis, dry the gel and expose it to autoradiography film or a phosphorimager screen to detect the radiolabeled, phosphorylated substrate.

-

Clinical Relevance and Therapeutic Potential

Given their central role as tumor suppressors, the inactivation of MST1/2 is frequently observed in various cancers, particularly liver cancer.[5] Loss of MST1/2 function leads to the hyperactivation of YAP/TAZ, driving uncontrolled cell proliferation and tumor development.[4][5] Therefore, strategies aimed at reactivating the Hippo pathway or inhibiting the downstream effectors YAP/TAZ are being actively explored for cancer therapy.

Conversely, in the context of regenerative medicine, transient inhibition of MST1/2 kinases has been shown to promote tissue repair and regeneration in preclinical models of intestinal and liver injury.[16] The small molecule inhibitor XMU-MP-1, by temporarily blocking MST1/2 activity, can stimulate cell proliferation, demonstrating the potential for targeted regenerative therapeutics.[16]

In immunology, mutations leading to loss of MST1 function are associated with a rare primary immunodeficiency syndrome, highlighting its critical, non-redundant role in human immune cell function.[15] This underscores the importance of MST1 as a potential target for modulating immune responses in autoimmune disorders.

Conclusion

MST1 and MST2 are master regulators of tissue growth and homeostasis, acting primarily through the Hippo signaling pathway. Their functions extend to critical areas such as immunity and cellular stress responses. A thorough understanding of their biochemical activity, protein-protein interactions, and intricate signaling networks is paramount for researchers in both basic science and drug development. The methodologies and data presented in this guide offer a comprehensive resource for the continued investigation of these vital kinases and their potential as therapeutic targets.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Hippo signaling pathway - Wikipedia [en.wikipedia.org]

- 3. Mechanisms of Hippo pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mst1 and Mst2 kinases: regulations and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Hippo Kinases MST1/2 Regulate Immune Cell Functions in Cancer, Infection, and Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dl.begellhouse.com [dl.begellhouse.com]

- 8. researchgate.net [researchgate.net]

- 9. Protein Kinases of the Hippo Pathway: Regulation and Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MST1/2 in inflammation and immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inactivation of MST1/2 Controls Macrophage Polarization to Affect Macrophage-Related Disease via YAP and Non-YAP Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uniprot.org [uniprot.org]

- 13. STK4 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 14. Stk4 serine/threonine kinase 4 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 15. MST1/MST2 Protein Kinases: Regulation and Physiologic Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]

Unveiling the Neurotoxin: A Technical Guide to the Discovery and Isolation of MPTP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and core principles of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a potent and selective neurotoxin. Initially identified through a tragic series of events, the study of MPTP has inadvertently revolutionized our understanding of Parkinson's disease and provided an invaluable tool for neurodegenerative disease research. This document details the compound's origins, its mechanism of action, and the experimental protocols used to investigate its effects, with a focus on quantitative data and signaling pathways.

Discovery and Isolation: A Serendipitous and Tragic Unveiling

The discovery of MPTP's neurotoxic properties was not the result of a targeted research program but rather a series of unfortunate accidents in the late 1970s and early 1980s.

Initial Observations: In 1976, a 23-year-old chemistry graduate student in Maryland synthesized and self-injected a batch of a synthetic opioid, MPPP (1-methyl-4-phenyl-4-propionoxypiperidine), which was contaminated with MPTP.[1] Within days, he developed severe symptoms of Parkinson's disease. This isolated case was a critical first clue.

Confirmation and Isolation: A more significant breakthrough occurred in the early 1980s when a cluster of young heroin addicts in California suddenly developed profound and irreversible parkinsonism.[2] Investigations revealed that they had all used a new "synthetic heroin" that was later found to be MPPP contaminated with significant amounts of MPTP.[3] The common link in these cases was the presence of MPTP, which was identified as the causative agent.

Synthesis: MPTP was first synthesized in 1947 as a potential analgesic.[1] It can be synthesized by the reaction of phenylmagnesium bromide with 1-methyl-4-piperidinone.[1] However, its neurotoxic potential was not recognized until decades later. The illicit synthesis of MPPP, a meperidine analog, can inadvertently produce MPTP as a byproduct, especially under improper reaction conditions.[3][4]

Quantitative Data on MPTP Neurotoxicity

The neurotoxic effects of MPTP and its active metabolite, MPP+ (1-methyl-4-phenylpyridinium), have been quantified in various in vitro and in vivo models.

| Parameter | Model System | Value | Reference |

| LD50 (Lethal Dose, 50%) | Adult Zebrafish (intraperitoneal) | 200 µg/g | [5] |

| Cell Loss (50%) | PC12 cells (in vitro) | 0.5 mM MPTP (72h exposure) | [6] |

| Striatal Dopamine Depletion | C57BL/6 Mice (acute regimen) | 40-90% | [7] |

| MPP+ Toxicity | PC12 cells (in vitro) | ~100 times more potent than MPTP | [6] |

Experimental Protocols

The study of MPTP has led to the development of standardized protocols for inducing parkinsonism in animal models and for assessing its neurotoxic effects in vitro.

In Vivo: MPTP Mouse Model of Parkinson's Disease

This model is widely used to study the pathogenesis of Parkinson's disease and to test potential therapeutic agents.[8][9][10][11][12]

Objective: To induce a consistent and reproducible loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) of mice.

Materials:

-

MPTP hydrochloride (handled with extreme caution in a certified chemical fume hood)

-

Sterile saline (0.9% NaCl)

-

C57BL/6 mice (a susceptible strain)

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Preparation of MPTP Solution: Dissolve MPTP hydrochloride in sterile saline to the desired concentration (e.g., 2 mg/ml). Prepare fresh on the day of use.

-

Animal Dosing: A common acute regimen involves administering four i.p. injections of MPTP (e.g., 20 mg/kg) at 2-hour intervals.[7] The total volume injected should be approximately 10 µl per gram of body weight to avoid fluid overload.[7]

-

Post-Injection Monitoring: House the animals in a dedicated, well-ventilated area. Monitor for any signs of distress.

-

Tissue Collection and Analysis: Euthanize the animals at a specified time point after the last injection (e.g., 7 days).[7] Dissect the brains and isolate the striatum and ventral midbrain (containing the substantia nigra).

-

Endpoint Analysis:

-

Biochemical: Measure dopamine and its metabolites (DOPAC, HVA) in the striatum using high-performance liquid chromatography (HPLC).[10]

-

Histological: Perform immunohistochemistry for tyrosine hydroxylase (TH) on brain sections to quantify the loss of dopaminergic neurons in the SNpc and their terminals in the striatum.[10]

-

In Vitro: Mitochondrial Permeability Transition Pore (mPTP) Assay

This assay is used to assess the opening of the mitochondrial permeability transition pore, a key event in MPTP-induced cell death.[13][14][15]

Objective: To measure the opening of the mPTP in cultured cells following exposure to a toxic stimulus.

Principle: The assay utilizes a fluorescent dye, Calcein-AM, which is loaded into cells and accumulates in all compartments, including mitochondria, where it fluoresces green. A quencher, CoCl₂, is then added to the extracellular medium. CoCl₂ can quench the fluorescence of Calcein in the cytoplasm but cannot cross the mitochondrial membranes in healthy cells. If the mPTP opens, CoCl₂ can enter the mitochondria and quench the mitochondrial Calcein fluorescence.

Materials:

-

Cultured cells (e.g., SH-SY5Y neuroblastoma cells)

-

Calcein-AM

-

Cobalt (II) Chloride (CoCl₂)

-

Ionomycin (a positive control for mPTP opening)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere.

-

Loading with Calcein-AM: Incubate the cells with Calcein-AM in a suitable buffer for 15-30 minutes at 37°C.

-

Washing: Wash the cells to remove excess Calcein-AM.

-

Quenching Cytoplasmic Fluorescence: Add CoCl₂ to the medium and incubate for a short period.

-

Treatment: Treat the cells with the test compound (e.g., MPP+) or a positive control (Ionomycin).

-

Fluorescence Measurement: Measure the fluorescence intensity of the mitochondrial Calcein over time. A decrease in fluorescence indicates mPTP opening.

Signaling Pathways and Mechanism of Action

The neurotoxicity of MPTP is not direct. It is a prodrug that is metabolized to the active toxicant, MPP+, which then selectively damages dopaminergic neurons.[1][16]

Bioactivation of MPTP

Caption: Bioactivation of MPTP to its toxic metabolite MPP+ in glial cells.

Cellular Uptake and Mitochondrial Toxicity of MPP+

Once formed, MPP+ is selectively taken up by dopaminergic neurons and accumulates in the mitochondria, where it exerts its toxic effects.

Caption: Cellular uptake and mitochondrial toxicity of MPP+ in dopaminergic neurons.

Downstream Apoptotic Signaling Cascade

The inhibition of mitochondrial Complex I and the subsequent increase in reactive oxygen species (ROS) trigger a cascade of events leading to apoptotic cell death.

Caption: Downstream apoptotic signaling cascade initiated by MPTP-induced oxidative stress.

Conclusion

The discovery of MPTP's neurotoxic effects, while tragic for those affected, has been a pivotal moment in neuroscience. It provided researchers with a robust and reliable tool to model Parkinson's disease, enabling significant advances in our understanding of the disease's pathogenesis and the development of novel therapeutic strategies. This guide has provided a technical overview of the key aspects of MPTP, from its discovery and isolation to the detailed molecular mechanisms and experimental protocols that are fundamental to its study. Continued research utilizing the MPTP model holds promise for the development of effective treatments for Parkinson's disease and other neurodegenerative disorders.

References

- 1. MPTP - Wikipedia [en.wikipedia.org]

- 2. 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridin (MPTP): One Designer Drug and Serendipity | Office of Justice Programs [ojp.gov]

- 3. The MPTP Story - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MPTP-Treated Zebrafish Recapitulate ‘Late-Stage’ Parkinson’s-like Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of the toxicity of the dopaminergic neurotoxins MPTP and MPP+ in PC12 pheochromocytoma cells: binding and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. modelorg.com [modelorg.com]

- 8. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. meliordiscovery.com [meliordiscovery.com]

- 11. scispace.com [scispace.com]

- 12. criver.com [criver.com]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. Mitochondrial Permeability Transition Pore Assay - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]

- 15. Mitochondrial Permeability Transition Pore Assay Kit (ab239704) is not available | Abcam [abcam.com]

- 16. MPTP-Induced Parkinsonian Syndrome - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

Elucidating the Mammalian Sterile 20-like Kinase (MST) Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mammalian Sterile 20-like (MST) kinases are a family of serine/threonine kinases that play pivotal roles in the regulation of fundamental cellular processes, including proliferation, apoptosis, migration, and organ size control. This family is comprised of five members: MST1 (also known as STK4), MST2 (STK3), MST3 (STK24), MST4 (STK26), and YSK1 (STK25 or SOK1). MST1 and MST2 are core components of the well-characterized Hippo signaling pathway, a critical tumor suppressor cascade. The functions of MST3, MST4, and YSK1 are less understood but are emerging as important regulators of cellular architecture and stress responses. This technical guide provides an in-depth exploration of the core MST signaling pathways, detailed experimental protocols for their investigation, and a summary of key quantitative data to facilitate further research and therapeutic development.

Core Signaling Pathways

The Canonical Hippo Pathway: MST1/2-LATS1/2-YAP/TAZ Axis

The most extensively studied function of MST kinases is the role of MST1 and MST2 in the canonical Hippo signaling pathway. This pathway is a key regulator of tissue homeostasis and its dysregulation is frequently observed in cancer.[1]

The core of the canonical Hippo pathway is a kinase cascade initiated by the activation of MST1/2. Upon activation by various upstream signals such as cell-cell contact and mechanical stress, MST1 and MST2 kinases form a complex with the scaffold protein Salvador homolog 1 (SAV1). This complex then phosphorylates and activates the Large Tumor Suppressor kinases 1 and 2 (LATS1/2) and their co-activator, MOB kinase activator 1 (MOB1). Activated LATS1/2, in turn, phosphorylate the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ). Phosphorylation of YAP and TAZ leads to their sequestration in the cytoplasm and subsequent degradation, thereby preventing their nuclear translocation and interaction with TEA domain (TEAD) transcription factors. This ultimately leads to the repression of genes that promote cell proliferation and inhibit apoptosis, such as CTGF and CYR61.[1]

Canonical Hippo Signaling Pathway

Non-Canonical MST Signaling

Beyond the canonical Hippo pathway, MST kinases participate in a variety of other signaling networks. These non-canonical pathways are often independent of LATS1/2 and YAP/TAZ and are involved in processes such as apoptosis and immune regulation.

For instance, in response to apoptotic stimuli, MST1/2 can be cleaved by caspases. The resulting N-terminal kinase domain translocates to the nucleus and phosphorylates histone H2B, promoting chromatin condensation and apoptosis.

Non-Canonical MST Signaling in Apoptosis

MST3, MST4, and YSK1 Signaling

MST3, MST4, and YSK1 form a distinct subfamily of MST kinases. They are implicated in the regulation of cell polarity, migration, and cytoskeletal dynamics.

-

MST4 has been shown to be activated by binding to the Golgi matrix protein GM130.[2] Activated MST4 can then influence cell migration and invasion.[2]

-

YSK1 , similar to MST4, is also activated by GM130 and plays a role in cell migration through its substrate 14-3-3ζ.[2][3]

-

MST3 is involved in the regulation of cell morphology and apoptosis.

Overview of MST3, MST4, and YSK1 Signaling

Quantitative Data Summary

The following tables summarize key quantitative data related to the MST signaling pathway. This information is crucial for building accurate models of the pathway and for designing experiments to probe its function.

| Interacting Proteins | Binding Affinity (Kd) | Method |

| YAP - TEAD2 | 96 nM | Isothermal Titration Calorimetry (ITC)[4] |

| Phospho-MOB1 - LATS1 | Weak binding for non-phosphorylated MOB1, significantly enhanced upon phosphorylation | In vitro binding assay[5] |

| MST1 - Phospho-MOB1A | Reduced binding affinity upon MOB1A phosphorylation | Fluorescence Polarization[6] |

| Gene | Fold Change (MST1/2 knockout vs. Wild-type Liver) | Method |

| Gpc3 | ~3.5 | Quantitative RT-PCR[7] |

| Osteopontin | ~4.5 | Quantitative RT-PCR[7] |

| Ctgf | ~2.5 | Quantitative RT-PCR[7] |

| Cyclin D1 | ~2.0 | Quantitative RT-PCR[7] |

| Condition | Observation | Method |

| MST1/2 knockout in adult mouse liver | 4-fold increase in liver size by 3 months | Gross morphology and measurement[8] |

| MST1/2 knockout in adult mouse liver | ~4-fold increase in hepatocyte proliferation | Ki-67 staining[8] |

| High cell density culture | Increased YAP phosphorylation | Western Blot[9] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate investigation of the MST signaling pathway. The following sections provide methodologies for key experiments.

In Vitro Kinase Assay for MST1/2

This protocol describes the measurement of MST1/2 kinase activity using a non-radioactive, luminescence-based assay.

Materials:

-

Recombinant active MST1 or MST2 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare Kinase Reaction: In a well of a white plate, prepare the kinase reaction mixture containing kinase buffer, recombinant MST1/2 enzyme, and the substrate MBP.

-

Initiate Reaction: Add ATP to the reaction mixture to a final concentration of 10-100 µM to start the kinase reaction.

-

Incubation: Incubate the reaction at 30°C for 30-60 minutes. The optimal time should be determined empirically.

-

Terminate Reaction and Detect ADP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and then to a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Measure Luminescence: Read the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

Workflow for a Luminescence-based Kinase Assay

Western Blotting for Phosphorylated YAP

This protocol outlines the steps for detecting the phosphorylation status of YAP, a key indicator of Hippo pathway activity.

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-YAP (e.g., Ser127) and anti-total-YAP

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Lyse cells in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states. Determine protein concentration using a standard assay (e.g., BCA).

-

SDS-PAGE: Separate protein lysates on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-phospho-YAP or anti-total-YAP) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 6.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities for phosphorylated and total YAP to determine the relative phosphorylation level.

Co-Immunoprecipitation (Co-IP) of MST1 and SAV1

This protocol is for investigating the interaction between MST1 and its scaffold protein SAV1.

Materials:

-

Cell lysates

-

Co-IP lysis buffer (non-denaturing)

-

Primary antibody against MST1 or SAV1

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.

-

Pre-clearing: (Optional) Incubate the lysate with protein A/G beads for 30-60 minutes to reduce non-specific binding.

-

Immunoprecipitation: Add the primary antibody (e.g., anti-MST1) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Capture of Immune Complexes: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads and wash them 3-5 times with Co-IP wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the putative interaction partner (e.g., anti-SAV1).

Co-Immunoprecipitation Workflow

Conclusion and Future Directions

The MST signaling pathway is a complex and multifaceted network that is integral to cellular and organismal homeostasis. While significant progress has been made in elucidating the canonical Hippo pathway, the functions of MST3, MST4, and YSK1, as well as the non-canonical roles of MST1/2, remain areas of active investigation. The development of more specific inhibitors and activators for each MST kinase will be crucial for dissecting their individual contributions to physiology and disease. Furthermore, a deeper understanding of the upstream regulatory mechanisms and the crosstalk with other signaling pathways will provide a more complete picture of MST kinase function. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our knowledge of this critical signaling pathway and its therapeutic potential.

References

- 1. Comprehensive Molecular Characterization of the Hippo Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. YSK1 is activated by the Golgi matrix protein GM130 and plays a role in cell migration through its substrate 14-3-3ζ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. Structural and functional analysis of the YAP-binding domain of human TEAD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis for Mob1-dependent activation of the core Mst–Lats kinase cascade in Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of Protein Interactions by Mps One Binder (MOB1) Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hippo signaling is a potent in vivo growth and tumor suppressor pathway in the mammalian liver - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mst1 and Mst2 maintain hepatocyte quiescence and suppress the development of hepatocellular carcinoma through inactivation of the Yap1 oncogene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inactivation of YAP oncoprotein by the Hippo pathway is involved in cell contact inhibition and tissue growth control - PMC [pmc.ncbi.nlm.nih.gov]

Identifying the Cellular Receptor for Macrophage-Stimulating Protein (MSTP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the identification and characterization of the cellular receptor for Macrophage-Stimulating Protein (MSTP). It includes a summary of key quantitative data, detailed experimental protocols for pivotal assays, and visualizations of the associated signaling pathways and experimental workflows.

The Cellular Receptor for this compound is Ron (Recepteur d'Origine Nantais)

The cellular receptor for Macrophage-Stimulating Protein (this compound), also known as Hepatocyte Growth Factor-Like Protein (HGFL), is the Ron receptor tyrosine kinase . Ron is a member of the MET proto-oncogene family and is also referred to as MST1R (Macrophage Stimulating 1 Receptor). The binding of this compound to the extracellular domain of Ron induces receptor dimerization, leading to the autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This activation initiates a cascade of downstream signaling events that regulate a variety of cellular processes, including cell growth, motility, and differentiation.

Quantitative Data: this compound-Ron Binding Affinity

The interaction between this compound and its receptor Ron is characterized by a high binding affinity. The equilibrium dissociation constant (Kd) is a measure of this affinity, with a lower Kd value indicating a stronger interaction.

| Ligand | Receptor | Cell Line | Kd (nM) | Method | Reference |

| This compound | Ron | Human Bronchial Epithelial Cells | 0.5 | Radioligand Binding Assay | [1] |

Experimental Protocols

The identification and characterization of the this compound-Ron interaction have been elucidated through a series of key experiments. The following sections provide detailed methodologies for these assays.

Co-Immunoprecipitation (Co-IP) to Demonstrate this compound-Ron Interaction

Co-immunoprecipitation is a technique used to identify physiologically relevant protein-protein interactions by using an antibody to isolate a specific protein of interest and its binding partners.

Objective: To demonstrate the physical interaction between this compound and the Ron receptor in a cellular context.

Materials:

-

Cell Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20, 1 mM DTT, 1 mM NaF, 100 µM PMSF, and protease inhibitor cocktail.[2]

-

Wash Buffer: Cold PBS or cell lysis buffer.[3]

-

Elution Buffer: 2x SDS loading buffer.[2]

-

Anti-Ron antibody (for immunoprecipitation)

-

Anti-MSTP antibody (for Western blot detection)

-

Protein A/G magnetic beads

-

Cell line expressing the Ron receptor (e.g., T47D human breast cancer cells)

-

Recombinant this compound

Procedure:

-

Cell Culture and Stimulation: Culture Ron-expressing cells to 80-90% confluency. Stimulate the cells with recombinant this compound for the desired time (e.g., 15-30 minutes) at 37°C to induce receptor binding and activation.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold cell lysis buffer. Incubate on ice for 30 minutes with periodic vortexing.

-

Clarification of Lysate: Centrifuge the cell lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a fresh, pre-chilled microcentrifuge tube.

-

Pre-clearing the Lysate (Optional but Recommended): Add protein A/G magnetic beads to the cell lysate and incubate with gentle rotation for 1 hour at 4°C. This step removes proteins that non-specifically bind to the beads. Pellet the beads using a magnetic rack and transfer the supernatant to a new tube.[3]

-

Immunoprecipitation: Add the anti-Ron antibody to the pre-cleared lysate and incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

Capture of Immune Complexes: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads three to five times with 1 ml of cold wash buffer. With each wash, resuspend the beads and then pellet them.[2][3]

-

Elution: After the final wash, remove all residual wash buffer. Add 2x SDS loading buffer to the beads and boil for 5-10 minutes to elute the protein complexes.

-

Western Blot Analysis: Pellet the beads, and load the supernatant onto an SDS-PAGE gel. Following electrophoresis and transfer to a membrane, probe with an anti-MSTP antibody to detect the co-immunoprecipitated this compound.

In Vitro Ron Kinase Assay

This assay measures the kinase activity of the Ron receptor, typically by quantifying the phosphorylation of a substrate in the presence of ATP.

Objective: To determine if this compound binding stimulates the kinase activity of the Ron receptor.

Materials:

-

Ron Kinase Buffer (1X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT.[4] Other kinase buffers may include 25 mM Tris-HCl (pH 7.5), 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, and 10 mM MgCl2.[5]

-

Recombinant Ron kinase domain

-

Recombinant this compound

-

ATP

-

Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

Procedure:

-

Kinase Reaction Setup: In a 384-well plate, prepare the kinase reaction mixture. A typical reaction might include:

-

1 µl of inhibitor or vehicle (e.g., 5% DMSO)

-

2 µl of recombinant Ron enzyme (e.g., 2 ng)

-

2 µl of substrate/ATP mix

-

-

Initiation of Reaction: Add the substrate/ATP mix to initiate the kinase reaction.

-

Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Detection of Kinase Activity (using ADP-Glo™):

-

Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

Visualizations

Experimental Workflow for Cellular Receptor Identification

The following diagram illustrates a generalized workflow for identifying the cellular receptor for a given ligand, such as this compound.

Caption: Workflow for Cellular Receptor Identification.

This compound-Ron Signaling Pathway

Upon binding of this compound, the Ron receptor activates downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which are crucial for mediating the cellular responses to this compound.

Caption: this compound-Ron Signaling Pathway.

References

- 1. Role of macrophage-stimulating protein and its receptor, RON tyrosine kinase, in ciliary motility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 3. bitesizebio.com [bitesizebio.com]

- 4. promega.jp [promega.jp]

- 5. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]

Unraveling the Molecular Mechanisms of Mammalian Sterile 20-like Kinases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mammalian Sterile 20-like (MST) kinases are a family of serine/threonine kinases that play pivotal roles in the regulation of fundamental cellular processes, including cell proliferation, apoptosis, organ size control, and immune signaling. As key components of intricate signaling networks, particularly the Hippo pathway, their dysregulation is frequently implicated in the pathogenesis of various diseases, most notably cancer. This technical guide provides an in-depth exploration of the molecular mechanisms of action of MST kinases, with a focus on their roles in signaling, their structural biology, and the experimental methodologies used to investigate their function. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of this critical kinase family.

The MST Kinase Family: An Overview

The MST kinase family in mammals is comprised of five members, which are broadly categorized into two subfamilies based on their sequence homology and domain architecture:

-

GCK-II Subfamily: This includes MST1 (also known as STK4) and MST2 (also known as STK3), the core upstream kinases of the Hippo signaling pathway.

-

GCK-III Subfamily: This group consists of MST3 (STK24), MST4 (STK26), and YSK1 (STK25), which are involved in regulating cell polarity, cytoskeletal dynamics, and other cellular processes.

Molecular Mechanism of Action: The Hippo Signaling Pathway

The most extensively characterized function of MST1 and MST2 is their role as the central kinases in the Hippo signaling pathway, a critical regulator of tissue growth and organ size.

Upstream Regulation of MST1/2

The activation of MST1/2 is a tightly controlled process initiated by a variety of upstream signals, including cell-cell contact, mechanical stress, and G-protein coupled receptor (GPCR) signaling. The activation mechanism involves the homodimerization of MST1/2 through their C-terminal SARAH (Sav/Rassf/Hpo) domains, which facilitates trans-autophosphorylation on a conserved threonine residue within the activation loop (Thr183 in MST1 and Thr180 in MST2).

Several key proteins regulate this activation process:

-

Scaffold Proteins: Salvador (SAV1) binds to the SARAH domain of MST1/2 and promotes their kinase activity. Neurofibromin 2 (NF2 or Merlin) also acts as an upstream activator.

-

Inhibitory Proteins: Raf-1 kinase can sequester and inhibit MST2. Akt can phosphorylate and inhibit MST1/2.

-

Activating Kinases: TAO kinases can directly phosphorylate and activate MST1/2.

The Core Kinase Cascade

Once activated, MST1/2 initiate a phosphorylation cascade that constitutes the core of the Hippo pathway:

-

LATS1/2 Phosphorylation: Activated MST1/2, in complex with SAV1, directly phosphorylate the Large Tumor Suppressor kinases 1 and 2 (LATS1/2) on their hydrophobic motif.

-

MOB1 Phosphorylation: MST1/2 also phosphorylate the MOB kinase activator 1 (MOB1), which then binds to and further activates LATS1/2.

-

YAP/TAZ Phosphorylation: The activated LATS1/2-MOB1 complex then phosphorylates the key downstream effectors of the Hippo pathway: Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). Phosphorylation of YAP (e.g., at Ser127) and TAZ creates a binding site for 14-3-3 proteins.

-

Cytoplasmic Sequestration and Degradation: The binding of 14-3-3 proteins leads to the cytoplasmic retention of YAP and TAZ, preventing their translocation to the nucleus. This cytoplasmic localization also primes YAP/TAZ for further phosphorylation and subsequent ubiquitination and proteasomal degradation.

Downstream Transcriptional Regulation

When the Hippo pathway is inactive, unphosphorylated YAP and TAZ translocate to the nucleus. There, they primarily interact with the TEAD family of transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis, such as CTGF and CYR61. Thus, the activation of the MST1/2 kinase cascade ultimately leads to the suppression of cell growth and the promotion of apoptosis.

Molecular Mechanisms of MST3 and MST4

While MST1 and MST2 are the primary drivers of the canonical Hippo pathway, MST3 and MST4 are involved in distinct signaling cascades, primarily related to cytoskeletal organization and cell polarity.

Upstream Regulation and Activation of MST3/4

The activation of MST3 and MST4 is also dependent on autophosphorylation of a conserved threonine in their activation loop (Thr178 in MST4). Their activity is regulated by interactions with scaffolding proteins:

-

GM130: The Golgi matrix protein 130 binds to and activates MST4 at the Golgi apparatus.

-

MO25: This scaffolding protein interacts with and regulates MST3/4 activity.

-

CCM3: Cerebral Cavernous Malformation 3 protein interacts with and can increase the kinase activity of MST3/4.

-

STRIPAK Complex: This complex, containing the PP2A phosphatase, acts as a negative regulator of MST3 and MST4.

Downstream Substrates and Cellular Functions

MST3 and MST4 phosphorylate a distinct set of substrates compared to MST1/2, reflecting their different cellular roles:

-

Ezrin/Radixin/Moesin (ERM) proteins: MST4 phosphorylates Ezrin, linking the actin cytoskeleton to the plasma membrane and regulating cell polarity and migration.

-

NDR1/2: MST3 can phosphorylate and activate NDR1/2 kinases, which are involved in cell cycle progression and morphology.

-

VAV2: MST3 can phosphorylate VAV2, leading to the activation of the Rac1-cyclin D1 pathway and promoting cell growth in some cancers.

-

ATG4B: MST4 can phosphorylate and activate the autophagy-related protein ATG4B, implicating it in the regulation of autophagy.

-

YAP: In a non-canonical pathway, MST4 has been shown to directly phosphorylate YAP at a different site (Thr83), which can suppress gastric tumorigenesis.

Quantitative Data

A summary of key quantitative data for MST kinases is presented below. This data is crucial for understanding the enzymatic properties of these kinases and for the development of specific inhibitors.

| Parameter | Kinase | Substrate/Inhibitor | Value | Assay Conditions | Reference |

| IC50 | MST1 | XMU-MP-1 | 71.1 ± 12.9 nM | In vitro kinase assay | [1] |

| IC50 | MST2 | XMU-MP-1 | 38.1 ± 6.9 nM | In vitro kinase assay | [1] |

| IC50 | MST2 | CEP-11981 | < 25 nM | In vitro kinase assay | [2] |

| IC50 | STK3 (MST2) | Compound 20 | < 150 nM | Biochemical kinase assay | [3] |

| IC50 | STK4 (MST1) | Compound 20 | < 150 nM | Biochemical kinase assay | [3] |

| Km (ATP) | STK3 (MST2) | - | 75 µM | In vitro kinase assay | [3] |

| Km (ATP) | STK4 (MST1) | - | 140 µM | In vitro kinase assay | [3] |

Structural Biology of MST Kinases

The three-dimensional structures of MST kinases provide critical insights into their regulation and function. The overall architecture consists of a conserved N-terminal kinase domain and a C-terminal regulatory region containing the SARAH domain in MST1/2.

-

Kinase Domain: The kinase domains of MST1, MST3, and MST4 have been crystallized, revealing the canonical bilobal structure of protein kinases.[2] The structure of MST4 has been determined in an inactive conformation, providing insights into the mechanism of activation.[2] The crystal structure of MST1 has also been solved (PDB ID: 3COM).[4]

-

SARAH Domain: The crystal structure of the MST2 SARAH domain has been determined, showing an antiparallel homodimeric coiled-coil.[5][6][7] This homodimerization is crucial for the trans-autophosphorylation and activation of MST1/2. The SARAH domain also mediates heterodimerization with SAV1 and RASSF proteins, which is critical for pathway regulation.[5][7]

Experimental Protocols

A variety of experimental techniques are employed to study the molecular mechanisms of MST kinases. Below are outlines of key protocols.

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of MST kinases towards a specific substrate.

Principle: Recombinant MST kinase is incubated with a substrate (e.g., recombinant MOB1 for MST1/2) in the presence of ATP. The phosphorylation of the substrate is then detected, often by western blotting with a phospho-specific antibody or by using radiolabeled ATP ([γ-32P]-ATP) and autoradiography.

Workflow:

-

Reagent Preparation: Purify recombinant MST kinase and substrate. Prepare kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase, substrate, and kinase buffer.

-

Initiation: Start the reaction by adding ATP. For inhibitor studies, pre-incubate the kinase with the inhibitor before adding ATP.

-

Incubation: Incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Detection: Analyze the reaction products by SDS-PAGE and western blotting using an antibody specific for the phosphorylated substrate.

Immunoprecipitation (IP) Kinase Assay

This method is used to measure the activity of endogenous MST kinases from cell lysates.

Principle: MST kinase is specifically immunoprecipitated from cell lysates using an antibody. The immunoprecipitated kinase is then used in an in vitro kinase assay.

Detailed Protocol:

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysate with an anti-MST antibody overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G agarose or magnetic beads to capture the antibody-kinase complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Kinase Assay: Resuspend the beads in kinase buffer containing the substrate and ATP.

-

Incubation and Detection: Follow the steps for the in vitro kinase assay described above.

Western Blotting for YAP/TAZ Phosphorylation

This is a key method to assess the activity of the Hippo pathway in cells.

Principle: The phosphorylation status of YAP and TAZ is determined by western blotting using antibodies that specifically recognize the phosphorylated forms of these proteins (e.g., phospho-YAP Ser127).

Detailed Protocol:

-

Cell Treatment and Lysis: Treat cells with stimuli or inhibitors of interest and then lyse the cells.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-YAP/TAZ or total YAP/TAZ.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Detect the signal using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities and determine the ratio of phosphorylated protein to total protein.

Conclusion

The Mammalian Sterile 20-like kinases are central players in a complex network of signaling pathways that govern cellular fate. The MST1/2-driven Hippo pathway is a paradigm of organ size control and a critical tumor suppressor pathway. The related MST3 and MST4 kinases are emerging as important regulators of cell polarity and cytoskeletal dynamics. A thorough understanding of their molecular mechanisms of action, facilitated by the experimental approaches detailed in this guide, is essential for the development of novel therapeutic strategies targeting the diseases in which these kinases are implicated. The continued investigation into the intricate regulation and diverse functions of the MST kinase family promises to unveil new avenues for therapeutic intervention.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural Comparison of Human Mammalian Ste20-Like Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. Structure of MST2 SARAH domain provides insights into its interaction with RAPL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crystallization and preliminary X-ray crystallographic study of the human MST2 SARAH domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural basis of the heterodimerization of the MST and RASSF SARAH domains in the Hippo signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Tissue-Specific Expression of MST1 and MPST

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the tissue expression patterns of two distinct genes often associated with the acronym "MSTP": Macrophage Stimulating Protein, encoded by the MST1 gene, and Mercaptopyruvate Sulfurtransferase, encoded by the MPST gene. This document delves into quantitative expression data, detailed experimental methodologies, and the intricate signaling pathways associated with each protein, offering valuable insights for researchers, scientists, and professionals in drug development.

Section 1: Macrophage Stimulating Protein (MST1) and its Receptor (MST1R/RON)

Macrophage Stimulating Protein (MSP), encoded by the MST1 gene, is a secreted protein belonging to the plasminogen-related growth factor family.[1] It exerts its biological effects by binding to its specific receptor, the RON (Recepteur d'Origine Nantaise) tyrosine kinase, which is encoded by the MST1R gene.[2][3] The MST1/RON signaling axis plays a crucial role in various physiological and pathological processes, including immune regulation, tissue regeneration, and cancer.

Tissue Expression of MST1 (the ligand)

MST1 is predominantly expressed in the liver, where it is synthesized and secreted into the bloodstream.[1][4] However, its expression has also been detected in other tissues, albeit at lower levels.

The Human Protein Atlas project provides a comprehensive overview of MST1 RNA expression across a wide range of human tissues. The data indicates that the liver is the primary site of MST1 transcription.

| Tissue | RNA Expression Level (TPM) | Specificity |

| Liver | High | Tissue Enriched |

| Kidney | Low | Low |

| Pancreas | Low | Low |

Table 1: Summary of MST1 RNA expression in selected human tissues. TPM (Transcripts Per Million) values are qualitative summaries from the Human Protein Atlas.

Consistent with the RNA expression data, the MST1 protein is primarily detected in the plasma, reflecting its secretion from the liver.[5] Immunohistochemical staining has also revealed cytoplasmic positivity in various tissues.

| Tissue | Protein Expression Level | Cellular Localization |

| Plasma | High | Secreted |

| Lymphatic Tissues | Detected | Cytoplasmic |

| Various Normal Cells | Weak to Moderate | Cytoplasmic, Membranous, Nuclear |

Table 2: Summary of MST1 protein expression and localization. Data is based on immunohistochemistry from the Human Protein Atlas.[5][6]

Tissue Expression of MST1R (the receptor)

The biological effects of MST1 are dictated by the expression of its receptor, RON (MST1R). MST1R is expressed on the surface of various epithelial cells, macrophages, and certain neurons.[2][3]

MST1R transcripts are found in a variety of tissues, with notable expression in the lung, gastrointestinal tract, and skin.

| Tissue | RNA Expression Level (TPM) |

| Lung | Medium |

| Colon | Medium |

| Small Intestine | Medium |

| Kidney | Medium |

| Skin | Low |

| Brain | Low |

Table 3: Summary of MST1R RNA expression in selected human tissues. TPM (Transcripts Per Million) values are qualitative summaries from publicly available databases.

The RON protein is typically localized to the plasma membrane of expressing cells. Its expression is crucial for mediating the downstream effects of MST1 binding.

| Tissue/Cell Type | Protein Expression Level | Cellular Localization |

| Lung (ciliated epithelia) | Detected | Plasma Membrane |

| Macrophages | Detected | Plasma Membrane |

| Sensory and Sympathetic Neurons | Detected | - |

| Various Epithelial Cells | Detected | Plasma Membrane |

Table 4: Summary of MST1R (RON) protein expression and localization. [2][3][7]

Experimental Protocols

Objective: To visualize the localization and expression level of MST1 or MST1R protein in tissue sections.

Methodology:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0) to unmask the antigenic sites.

-

Blocking: Sections are incubated with a blocking solution (e.g., 5% normal goat serum in PBS) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody specific for MST1 or MST1R overnight at 4°C.

-

Secondary Antibody Incubation: A biotinylated secondary antibody is applied, followed by incubation with a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Detection: The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

-

Counterstaining: Sections are counterstained with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Sections are dehydrated through a series of ethanol and xylene washes and mounted with a coverslip.

Objective: To quantify the abundance of MST1 and MST1R transcripts in a given tissue.

Methodology:

-

RNA Extraction: Total RNA is extracted from fresh-frozen tissue samples using a suitable RNA isolation kit.

-

Library Preparation: mRNA is enriched from the total RNA, fragmented, and reverse transcribed into cDNA. Adapters are ligated to the cDNA fragments to create a sequencing library.

-

Sequencing: The prepared library is sequenced using a next-generation sequencing platform.

-

Data Analysis: Raw sequencing reads are aligned to a reference genome. The number of reads mapping to the MST1 and MST1R genes is counted and normalized to obtain expression values (e.g., TPM or FPKM).

Signaling Pathway of MST1/RON

The binding of MST1 to its receptor RON triggers a cascade of intracellular signaling events that regulate various cellular processes.

Figure 1: Simplified MST1/RON signaling pathway.

Upon MST1 binding, the RON receptor dimerizes and autophosphorylates, creating docking sites for adaptor proteins like GRB2 and GAB1.[2] This leads to the activation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which ultimately regulate cellular responses such as migration, proliferation, and survival.

Section 2: Mercaptopyruvate Sulfurtransferase (MPST)

Mercaptopyruvate Sulfurtransferase (MPST) is an enzyme involved in cysteine metabolism and the production of hydrogen sulfide (H₂S), a gaseous signaling molecule. The gene encoding this enzyme is MPST.

Tissue Expression of MPST

MPST shows a broad tissue distribution, with notable expression in the kidney, liver, and brain.

The Human Protein Atlas indicates that MPST RNA is detected in a wide array of tissues.

| Tissue | RNA Expression Level (TPM) |

| Kidney | High |

| Liver | High |

| Adrenal Gland | Medium |

| Brain | Medium |

| Heart Muscle | Medium |

Table 5: Summary of MPST RNA expression in selected human tissues. TPM (Transcripts Per Million) values are qualitative summaries from the Human Protein Atlas.

The MPST protein exhibits a granular cytoplasmic expression pattern in most tissues.[8] It is primarily localized to the mitochondria and cytosol.[8]

| Tissue | Protein Expression Level | Cellular Localization |

| Most Tissues | Detected | Cytoplasmic (granular) |

| - | - | Mitochondria, Cytosol |

Table 6: Summary of MPST protein expression and localization. Data is based on immunohistochemistry from the Human Protein Atlas.[8]

Experimental Protocols

The experimental protocols for detecting MPST expression are similar to those described for MST1 and MST1R, namely immunohistochemistry for protein visualization and RNA-sequencing for transcript quantification. The specific primary antibodies used in IHC would, of course, be directed against the MPST protein.

Metabolic Pathway involving MPST

MPST plays a key role in the metabolism of 3-mercaptopyruvate, a product of cysteine catabolism.

Figure 2: Metabolic pathway involving MPST.

MPST catalyzes the transfer of a sulfur atom from 3-mercaptopyruvate to a sulfane sulfur acceptor, producing pyruvate. The persulfide intermediate on the enzyme can then release hydrogen sulfide (H₂S), a molecule with diverse signaling functions.

This guide provides a foundational understanding of the tissue expression and biological context of both Macrophage Stimulating Protein (MST1) and Mercaptopyruvate Sulfurtransferase (MPST). For more detailed, quantitative data and specific experimental conditions, researchers are encouraged to consult the primary literature and public databases such as the Human Protein Atlas and GeneCards.

References

- 1. Macrophage Stimulating Protein Is a Novel Neurotrophic Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genecards.org [genecards.org]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Tissue expression of MST1 - Summary - The Human Protein Atlas [proteinatlas.org]

- 5. MST1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 6. Tissue expression of MST1 - Primary data - The Human Protein Atlas [proteinatlas.org]

- 7. MST1R macrophage stimulating 1 receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. MPST protein expression summary - The Human Protein Atlas [proteinatlas.org]

Evolutionary Conservation of Macrophage-Stimulating Protein (MSTP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrophage-stimulating protein (MSTP), also known as hepatocyte growth factor-like protein (HGFL), is a secreted protein that plays a crucial role in regulating the function of macrophages and other epithelial cells. It is encoded by the MST1 gene. This compound and its receptor, RON (Recepteur d'Origine Nantais), a receptor tyrosine kinase, form a signaling axis implicated in a variety of physiological and pathological processes, including inflammation, tissue regeneration, and cancer. Understanding the evolutionary conservation of this compound is paramount for elucidating its fundamental biological roles and for the development of therapeutic strategies targeting the this compound/RON pathway. This technical guide provides an in-depth analysis of the evolutionary conservation of this compound, including quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Data Presentation: Quantitative Analysis of this compound Conservation

The evolutionary conservation of this compound was assessed by comparing the amino acid sequences of human this compound with its orthologs in various vertebrate species. The following table summarizes the percentage of sequence identity and similarity.

| Species | Common Name | UniProt Accession | Length (Amino Acids) | % Identity to Human | % Similarity to Human |

| Homo sapiens | Human | P26927 | 725 | 100% | 100% |

| Mus musculus | Mouse | P26928 | 716 | 79% | 87% |

| Gallus gallus | Chicken | Q5ZKL0 | 705 | 62% | 76% |

| Xenopus tropicalis | Western clawed frog | F7EDW8 | 736 | 58% | 73% |

| Danio rerio | Zebrafish | Q6P4A1 | 709 | 51% | 67% |

Note: Percentage identity and similarity were calculated using the BLASTp suite.

Mandatory Visualization

This compound/RON Signaling Pathway

The binding of this compound to its receptor RON triggers a cascade of intracellular signaling events that mediate the diverse cellular functions of this pathway. The following diagram illustrates the core components of the this compound/RON signaling pathway.

Experimental Workflow: Phylogenetic Analysis of this compound

This diagram outlines the typical workflow for performing a phylogenetic analysis to study the evolutionary relationships of this compound across different species.

Experimental Protocols

Multiple Sequence Alignment (MSA) of this compound Orthologs

Objective: To align the amino acid sequences of this compound orthologs from different species to identify conserved regions.

Methodology:

-

Sequence Retrieval: Obtain the FASTA formatted amino acid sequences of this compound orthologs from public databases such as NCBI or UniProt.

-

Alignment Tool: Utilize a multiple sequence alignment tool such as Clustal Omega or MUSCLE.

-

Execution (Clustal Omega - Command Line):

-

-i: Input file containing the FASTA sequences.

-

-o: Output file for the alignment.

-

--outfmt: Specifies the output format.

-

-

Visualization and Analysis: The resulting alignment file can be visualized using software like Jalview or GeneDoc to manually inspect conserved residues and domains.

Phylogenetic Tree Construction of this compound

Objective: To infer the evolutionary relationships between this compound orthologs.

Methodology:

-

Prerequisites: A high-quality multiple sequence alignment of this compound orthologs.

-

Software: Use phylogenetic analysis software such as MEGA (Molecular Evolutionary Genetics Analysis) or RAxML.

-

Protocol using MEGA: a. Open Alignment: Launch MEGA and open the multiple sequence alignment file. b. Model Selection: Use the "Models" tool in MEGA to find the best-fitting amino acid substitution model (e.g., JTT, WAG, LG) based on the Bayesian Information Criterion (BIC) or Akaike Information Criterion (AIC). c. Tree Building: i. Select the "Phylogeny" menu and choose a method (e.g., Maximum Likelihood, Neighbor-Joining). ii. For Maximum Likelihood, select the chosen substitution model and set the number of bootstrap replications (e.g., 1000) to assess the statistical support for the tree topology. iii. Run the analysis. d. Tree Visualization: The resulting phylogenetic tree can be visualized and edited within the MEGA tree explorer.

Functional Conservation Assay: Macrophage Chemotaxis (Boyden Chamber Assay)

Objective: To determine if this compound orthologs from different species can induce the migration of macrophages, indicating functional conservation.

Methodology:

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Recombinant Proteins: Obtain or produce recombinant this compound proteins from the species of interest (e.g., human, mouse, zebrafish).

-

Boyden Chamber Setup: a. Use a transwell insert with a porous membrane (e.g., 8 µm pore size) placed in a well of a 24-well plate. b. Add serum-free media containing a specific concentration of the respective this compound ortholog to the lower chamber (chemoattractant). c. Add a suspension of macrophages in serum-free media to the upper chamber of the transwell insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a defined period (e.g., 4-6 hours) to allow for cell migration.

-

Quantification of Migration: a. Remove the transwell inserts. b. Fix and stain the cells that have migrated to the underside of the membrane with a dye such as crystal violet. c. Elute the dye and measure the absorbance using a spectrophotometer. d. Alternatively, count the number of migrated cells in several microscopic fields.

-

Analysis: Compare the migratory response induced by the different this compound orthologs to that of the human this compound. A similar level of migration suggests functional conservation.

Conclusion

The analysis of this compound across various vertebrate species reveals a significant degree of evolutionary conservation, both at the sequence and functional levels. The high percentage of sequence identity and similarity, particularly in the key functional domains, underscores the protein's critical and conserved biological roles. The provided experimental protocols offer a framework for researchers to further investigate the evolutionary aspects of this compound and its signaling pathway. This knowledge is fundamental for leveraging animal models in preclinical studies and for the rational design of therapeutics targeting the this compound/RON axis in human diseases.

Unraveling the Acronym: "MSTP" in Biomedical Research Primarily Refers to the Medical Scientist Training Program

An extensive review of preliminary in vitro studies and biomedical research literature reveals that the acronym "MSTP" predominantly stands for the Medical Scientist Training Program . This is a dual-degree program, supported by the National Institutes of Health (NIH), that integrates medical (MD) and doctoral (PhD) training to cultivate the next generation of physician-scientists.[1][2][3][4] Our comprehensive search for "preliminary in vitro studies of this compound effects" did not yield significant results for a compound or molecule abbreviated as this compound. The overwhelming majority of scientific literature associates "this compound" with this prestigious training program.

The Medical Scientist Training Program was established in 1964 by the National Institute of General Medical Sciences (NIGMS) to support the training of physician-scientists who can bridge the gap between biomedical research and clinical practice.[1][2] These programs are highly competitive and are offered at numerous universities across the United States.[1][4] The curriculum is designed to provide a rigorous foundation in both scientific research and clinical medicine, typically spanning seven to eight years.[3]

While our search did identify a single instance of "MST" in the context of the Hippo signaling pathway, referring to "MST1/2 kinase" and its activator RASSF5, this appears to be an isolated and distinct abbreviation from the widely recognized "this compound".[5]

Given the near-universal association of "this compound" with the Medical Scientist Training Program in the biomedical field, we are unable to provide an in-depth technical guide or whitepaper on the "preliminary in vitro studies of this compound effects" as a compound or molecule. The existing body of scientific literature does not support the existence of a widely studied substance with this designation for which in vitro data would be available.

Therefore, we conclude that the initial query may be based on a misunderstanding of the acronym "this compound". Should "this compound" refer to a different, more specific entity not captured in our broad search, we recommend providing a more detailed name or context to enable a more targeted and accurate literature review.

References

- 1. History and Outcomes of Fifty Years of Physician-Scientist Training in Medical Scientist Training Programs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is this compound? | this compound ACCESS | Washington University in St. Louis [sites.wustl.edu]

- 3. bulletin.case.edu [bulletin.case.edu]

- 4. Medical Scientist Training Program (this compound) at UC San Diego School of Medicine [medschool.ucsd.edu]

- 5. RASSF5: An MST activator and tumor suppressor in vivo but opposite in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Subcellular Landscape of Macrophage-Stimulating Protein (MSTP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrophage-Stimulating Protein (MSP), encoded by the MST1 gene, is a crucial hepatokine that plays a significant role in regulating inflammatory responses, cell motility, and proliferation. As a secreted protein, its primary site of action is the extracellular space, where it binds to its cognate receptor, RON (Recepteur d'Origine Nantais), a receptor tyrosine kinase. This interaction triggers a cascade of intracellular signaling events. While MSP's extracellular functions are well-documented, a comprehensive understanding of its subcellular localization during its synthesis and secretion is paramount for elucidating its complete biological role and for the development of targeted therapeutics. This technical guide provides an in-depth overview of the subcellular localization of MSP, detailing the experimental methodologies used to study protein localization and outlining the key signaling pathways it modulates.

Introduction to Macrophage-Stimulating Protein (MSP)

Macrophage-Stimulating Protein (MSP) is a serum-derived growth factor belonging to the plasminogen-related kringle domain family.[1] It is primarily synthesized and secreted by hepatocytes as an inactive single-chain precursor, pro-MSP.[1] In the extracellular environment, pro-MSP is cleaved by serine proteases into its active heterodimeric form, consisting of an α-chain and a β-chain linked by a disulfide bond. Active MSP is the sole known ligand for the RON receptor.[1] The binding of MSP to RON initiates a variety of cellular responses, including the regulation of macrophage activation, epithelial cell scattering, and tumorigenesis.

Subcellular Localization of MSP: The Secretory Pathway

As a protein destined for secretion, MSP follows the canonical secretory pathway, a fundamental cellular process for transporting proteins to the extracellular space or to specific organelles. This pathway ensures the proper folding, modification, and transport of MSP. The primary subcellular localizations of MSP during its synthesis and secretion are the endoplasmic reticulum, the Golgi apparatus, and secretory vesicles.